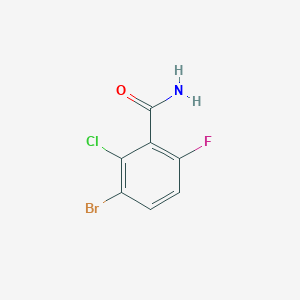

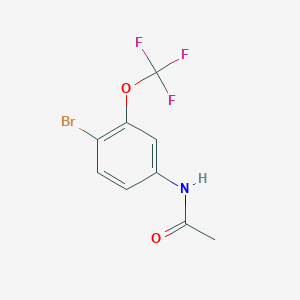

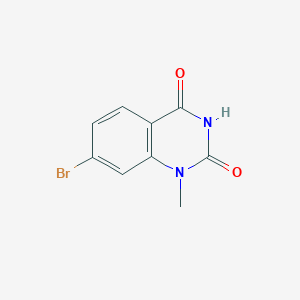

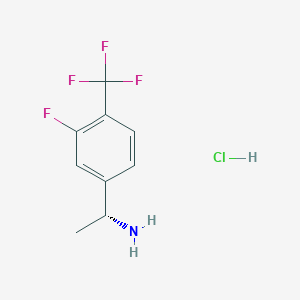

7-Bromo-1-methyl-quinazoline-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-1-methyl-quinazoline-2,4-dione is a marine-derived natural product found in Pyura sacciformis . It is a quinazoline derivative, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .

Synthesis Analysis

A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized . The synthesis involved the use of a [32P]S1P binding assay . More details about the synthesis process can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The introduction of bromine and methyl groups in “7-Bromo-1-methyl-quinazoline-2,4-dione” could potentially enhance its cytotoxicity against cancer cells. Researchers have synthesized various quinazoline compounds, showing significant therapeutic activities, including anti-cancer effects .

Anti-Inflammatory and Analgesia

The anti-inflammatory and analgesic effects of quinazoline derivatives make them promising candidates for the development of new pain relief medications. Studies have shown that certain quinazoline derivatives exhibit improved gastrointestinal safety profiles compared to reference drugs .

Antibacterial and Antifungal Applications

Quinazoline derivatives have shown promising results as antibacterial and antifungal agents. The structural modification of quinazoline-2,4-dione by adding a bromine atom at the 7th position and a methyl group at the 1st position could lead to compounds with enhanced antibacterial and antifungal activities .

Antihypertensive Effects

The quinazoline nucleus is known to possess antihypertensive properties. “7-Bromo-1-methyl-quinazoline-2,4-dione” could be investigated for its potential use in treating hypertension, given the known bioactivities of its core structure .

Antidiabetic Potential

Quinazoline derivatives have been explored for their antidiabetic effects. The unique structure of “7-Bromo-1-methyl-quinazoline-2,4-dione” might offer a new avenue for the development of antidiabetic drugs, contributing to the diversity of treatment options available for diabetes .

Antitumor Properties

Apart from their anticancer activities, quinazoline derivatives are also known for their antitumor properties. The specific substitution pattern in “7-Bromo-1-methyl-quinazoline-2,4-dione” could be key in designing new antitumor agents, potentially effective against a range of tumors .

Wirkmechanismus

Target of Action

The primary target of 7-Bromo-1-methyl-quinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor involved in the regulation of various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

7-Bromo-1-methyl-quinazoline-2,4-dione interacts with S1PR2 by binding to it . This binding can influence the receptor’s activity, leading to changes in the cellular processes that the receptor regulates .

Biochemical Pathways

Given the role of s1pr2, it can be inferred that the compound may influence pathways related to cell proliferation, differentiation, and migration .

Result of Action

The molecular and cellular effects of 7-Bromo-1-methyl-quinazoline-2,4-dione’s action are likely to be related to its interaction with S1PR2. By binding to this receptor, the compound could potentially influence various cellular processes, including cell proliferation, differentiation, and migration .

Eigenschaften

IUPAC Name |

7-bromo-1-methylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHHDXUCBLSXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-methyl-quinazoline-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)